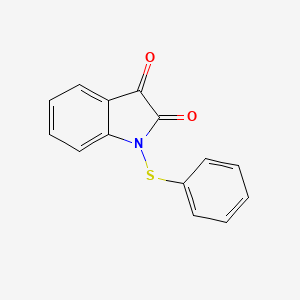

1-(Phenylsulfanyl)-1H-indole-2,3-dione

Descripción

1-(Phenylsulfanyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties . The phenylsulfanyl (-SPh) substituent at the N1 position distinguishes it from other isatin analogs.

Propiedades

Número CAS |

53888-02-1 |

|---|---|

Fórmula molecular |

C14H9NO2S |

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

1-phenylsulfanylindole-2,3-dione |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)15(14(13)17)18-10-6-2-1-3-7-10/h1-9H |

Clave InChI |

AOSJSCNKHOWBAE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SN2C3=CC=CC=C3C(=O)C2=O |

Origen del producto |

United States |

Métodos De Preparación

One common method involves the reaction of indole-2,3-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(Phenylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding indoline derivative using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes such as apoptosis and cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(phenylsulfanyl)-1H-indole-2,3-dione, highlighting substituent effects, molecular properties, and biological activities:

Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity Electron-Donating vs. Alkyl vs. Aryl Substituents: Alkyl chains (e.g., butyl, pentyl) enhance lipophilicity, improving blood-brain barrier penetration, as seen in anti-neuroinflammatory studies . Aryl groups like -SPh may enhance π-π stacking interactions with protein targets.

Biological Activity Trends Thiosemicarbazone Derivatives: Compounds like I-TSC and its methylated analogs (I-MTSC, I-DMTSC) show metal-binding capacity, making them candidates for anticancer or antimicrobial applications . Anti-Inflammatory Activity: Phenyl-substituted derivatives, such as compound 65, exhibit nanomolar IC₅₀ values against IL-1R, highlighting the importance of aromatic substituents in target binding .

Synthetic Accessibility

- Alkylation Methods : 1-Alkyl derivatives (e.g., 1-butyl, 1-pentyl) are synthesized via Mannich reactions or nucleophilic substitution with bromoalkanes in high yields (>90%) .

- Sulfanyl/Sulfonyl Introduction : The phenylsulfanyl group may be introduced via reaction with phenylsulfenyl chloride, while sulfonyl derivatives require stronger oxidizing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.